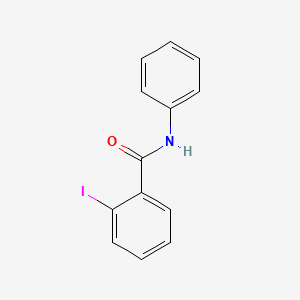

Benodanil

説明

ベノダニルは、2-ヨードベンザンリドとしても知られ、ベンザミド類に属する合成殺菌剤です。主に穀物、野菜、観賞植物などの作物の真菌病を防除するために使用されてきました。 ベノダニルは全身作用で知られており、呼吸電子伝達系の複合体II(コハク酸デヒドロゲナーゼ)を阻害することでミトコンドリア機能を阻害します .

2. 製法

合成経路と反応条件: ベノダニルは、2-ヨード安息香酸とアニリンのアミド化によって合成できます。この反応は、通常、ベンゼンなどの溶媒中で、トリエチルアミンなどの塩基を使用して行われます。 このプロセスは発熱性であり、2-ヨードベンゾイルクロリドをアニリン溶液に慎重に添加する必要があります .

工業生産方法: 遷移金属フリーで溶媒フリーの条件下で、非活性化エステルとアミンの直接アミド化のための実用的で持続可能なプロトコルが開発されました。 この方法は、ナトリウムtert-ブトキシドを仲介剤として使用し、室温で良好な収率から優れた収率を提供します .

反応の種類:

還元: ベノダニルの還元は、対応するアミンの形成につながる可能性があります。

置換: ベノダニルは、特にヨウ素原子の存在により、求核置換反応、特に求核置換反応に参加できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

置換: アルカリ性条件下のアミンやチオールなどの求核剤。

主な生成物:

酸化: カルボン酸またはキノンの潜在的な形成。

還元: アニリン誘導体の形成。

置換: 置換ベンザミドまたはアニリドの形成。

4. 科学研究への応用

ベノダニルは、その抗真菌特性について広く研究されてきました。 これは、コハク酸デヒドロゲナーゼ阻害剤として作用し、リゾクトニア・ソルアニ、ボトリティス・シネレア、スクレロチニア・スクレロチオラムなどのさまざまな植物病原菌に対して効果的です . さらに、ベノダニル-ヘテロ環カルボキサミドハイブリッドは、顕著な抗真菌活性を示し、さらなる最適化のために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: Benodanil can be synthesized through the amidation of 2-iodobenzoic acid with aniline. The reaction typically involves the use of a base such as triethylamine in a solvent like benzene. The process is exothermic and requires careful addition of 2-iodobenzoyl chloride to the aniline solution .

Industrial Production Methods: A practical and sustainable protocol for the direct amidation of unactivated esters with amines under transition-metal-free and solvent-free conditions has been developed. This method uses sodium tert-butoxide as a mediator, providing good to excellent yields at room temperature .

Types of Reactions:

Reduction: Reduction of this compound may lead to the formation of corresponding amines.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the iodine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Potential formation of carboxylic acids or quinones.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted benzamides or anilides.

科学的研究の応用

Agricultural Applications

Benodanil is primarily employed as a fungicide in agriculture. It has demonstrated effectiveness against several fungal pathogens, making it a valuable tool for crop protection.

Efficacy Against Fungal Pathogens

- Target Pathogens: this compound is effective against pathogens such as Rhizoctonia solani, Fusarium oxysporum, and Alternaria solani. Studies have shown that this compound inhibits the growth of these fungi, which are responsible for significant crop losses.

- Mechanism of Action: this compound acts as a succinate dehydrogenase inhibitor, disrupting the metabolic processes of fungi. This mechanism leads to reduced viability and growth rates of fungal pathogens .

| Pathogen | Efficacy (EC50) |

|---|---|

| Rhizoctonia solani | 6.38 mg/L |

| Fusarium oxysporum | Not specified |

| Alternaria solani | Not specified |

Novel Derivatives

Recent studies have focused on synthesizing this compound-heterocyclic carboxamide hybrids, which have shown enhanced antifungal activity compared to this compound itself. For instance, compounds derived from this compound have exhibited lower EC50 values against R. solani, indicating superior efficacy .

Pharmacological Research

Beyond its agricultural applications, this compound's biological activity has attracted attention in pharmacological research.

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic and genotoxic effects at high concentrations. A study utilizing the Allium test demonstrated that this compound affects cell division and genetic material integrity, raising concerns about its safety in environmental contexts .

| Effect Type | Observations |

|---|---|

| Cytotoxicity | Decreased mitotic index (MI) and nuclear division index (NDI) observed |

| Genotoxicity | Indications of DNA damage at elevated concentrations |

Antifungal Activity Evaluation

In a study evaluating novel this compound derivatives, compounds were tested against various plant pathogenic fungi. The results indicated that certain derivatives had better antifungal properties than the original this compound compound:

- Compound 17 : EC50 = 6.32 mg/L against R. solani.

- Compound 18 : EC50 = 6.06 mg/L against R. solani.

These findings suggest that modifications to the this compound structure can lead to more effective fungicides .

Environmental Impact Studies

Studies assessing the environmental impact of this compound highlight its potential risks due to cytotoxic and genotoxic effects on non-target organisms. The implications of these findings are significant for regulatory assessments and agricultural practices .

作用機序

ベノダニルは、ミトコンドリア呼吸鎖におけるコハク酸デヒドロゲナーゼ複合体を阻害することで効果を発揮します。この阻害は電子伝達系を阻害し、真菌の呼吸とエネルギー産生を停止させます。 主要な分子標的はコハク酸デヒドロゲナーゼ酵素であり、特にユビキノン結合部位に関与するサブユニットです .

類似化合物との比較

ベノダニルは、コハク酸デヒドロゲナーゼ阻害剤(SDHI)クラスの殺菌剤の一部です。同様の化合物には次のものがあります。

- ベンゾビンダフルピル

- ビキサフェン

- ボスカライド

- カルボキシン

- フェンフラム

- フルオピラム

- フルトラニル

- フラクサピロキサド

- イソピラザム

- メプロニル

- オキシカルボキシン

- ペンフルフェン

- ペンチオピラド

- セダキサン

- チフルザミド

これらの化合物と比較して、ベノダニルは独自のヨウ素置換を有しており、これがコハク酸デヒドロゲナーゼ酵素に対する特異的な結合親和性と阻害作用に寄与している可能性があります .

生物活性

Benodanil, a member of the benzamide class of fungicides, has garnered attention for its biological activity, particularly in agricultural applications. It is primarily utilized to control various fungal pathogens affecting crops. Its mechanism of action involves inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi, leading to reduced fungal viability and growth.

Antifungal Properties

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Research has demonstrated its efficacy against species such as Rhizoctonia solani, Fusarium oxysporum, and Alternaria spp. The compound's mode of action involves disrupting fungal cellular processes, which ultimately impairs their growth and reproduction.

Key Findings on Antifungal Efficacy

A study synthesized novel this compound-heterocyclic carboxamide hybrids and evaluated their antifungal activities. The results indicated:

- Compounds 17 and 18 showed enhanced antifungal activity with effective concentrations (EC50) of 6.32 mg/L and 6.06 mg/L, respectively, outperforming this compound (EC50 = 6.38 mg/L) against R. solani .

- Scanning electron microscopy revealed abnormal mycelial growth in treated fungi, indicating morphological changes due to this compound exposure .

This compound functions as a succinate dehydrogenase inhibitor , which is crucial for fungal respiration. By binding to the ubiquinone-binding site in complex II of the mitochondrial respiratory chain, it disrupts energy production in fungi . This inhibition leads to reduced growth rates and viability of fungal cells.

Cytotoxic and Genotoxic Effects

At higher concentrations, this compound has been reported to exhibit cytotoxic and genotoxic properties. These effects raise concerns regarding environmental safety and potential impacts on non-target organisms .

Table 1: Antifungal Activity of this compound and Derivatives

| Compound | Target Fungus | EC50 (mg/L) | IC50 (mg/L) |

|---|---|---|---|

| This compound | R. solani | 6.38 | 62.02 |

| Compound 17 | R. solani | 6.32 | 52.58 |

| Compound 18 | R. solani | 6.06 | 56.86 |

| Compound 10 | R. solani | 10.34 | - |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antifungal | Effective against multiple phytopathogenic fungi |

| Enzyme Inhibition | Inhibits succinate dehydrogenase |

| Cytotoxicity | Exhibits cytotoxic effects at high concentrations |

| Genotoxicity | Potential genotoxic effects noted |

Case Studies

Several case studies have highlighted the application and effectiveness of this compound in real-world agricultural settings:

-

Case Study: Barley Leaf Rust Control

- Location : United States

- Findings : this compound effectively reduced the incidence of Puccinia hordei, demonstrating its utility in managing barley leaf rust.

- Case Study: Fungal Resistance Management

特性

IUPAC Name |

2-iodo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOZMWRYMKECFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041623 | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-01-7 | |

| Record name | Benodanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benodanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benodanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENODANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。